Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an oxolanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-2-carboxylate
- Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-3-carboxylate
Uniqueness
Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-2-25-18-14(11-16(22)27-18)20-17(23)15-9-6-10-21(15)19(24)26-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDDOIRFLHQCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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